![molecular formula C18H20BrNO B1525174 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine CAS No. 1219981-31-3](/img/structure/B1525174.png)
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
Overview
Description
“3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine” is an organic compound with the CAS Number: 1219963-88-8. Its molecular weight is 359.94 . It is also known by its IUPAC Name as 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 359.94 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Piperidines and Azetidines
Research has highlighted the utility of azetidine and its derivatives in the stereoselective synthesis of piperidines, a class of compounds with significant medicinal chemistry applications. For example, the transformation of 2-(2-mesyloxyethyl)azetidines has been utilized for the stereoselective preparation of various piperidines, serving as valuable templates in medicinal chemistry due to their potential as drug-like compounds (Mollet et al., 2011).
Antimicrobial Agents
Azetidine derivatives have been explored for their potential as antimicrobial agents. Synthesis and characterization of substituted phenyl azetidines, in particular, have been conducted to assess their antimicrobial activity, demonstrating the relevance of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Enzyme Inhibitors
Novel bromophenol derivatives, including those structurally related to azetidines, have been synthesized and evaluated as carbonic anhydrase inhibitors. Such research underscores the importance of azetidine derivatives in the design of enzyme inhibitors, which can lead to the development of therapeutic agents (Akbaba et al., 2013).
Synthesis of Functionalized Azetidines
Azetidine derivatives have been employed as intermediates in the synthesis of functionalized azetidines. The use of 3-bromo-3-ethylazetidines, for instance, has facilitated the preparation of a range of azetidine derivatives with potential application in drug discovery and development (Stankovic et al., 2013).
Chiral Synthesis and Drug Discovery
The asymmetric synthesis of compounds using azetidine derivatives highlights their importance in creating enantiomerically pure substances, which is crucial for drug discovery. The ability to produce compounds with specific stereochemistry using azetidine derivatives opens avenues for the synthesis of potent pharmaceutical agents with defined biological activities (Cvetovich et al., 1996).
Safety And Hazards
properties
IUPAC Name |
3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-18(2,13-6-4-3-5-7-13)14-8-9-17(16(19)10-14)21-15-11-20-12-15/h3-10,15,20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOKBSQOFDNZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CNC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)
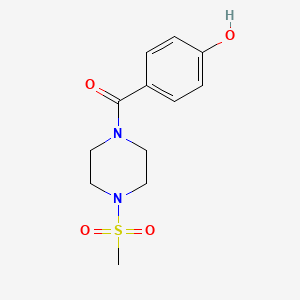
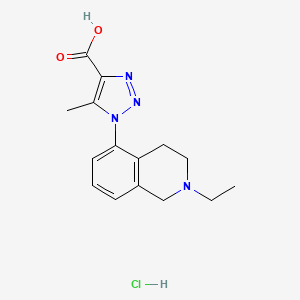
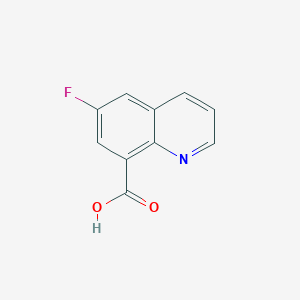
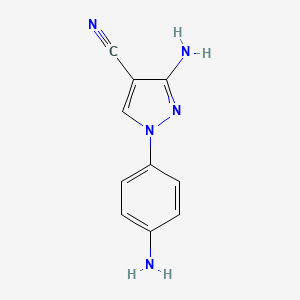
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)
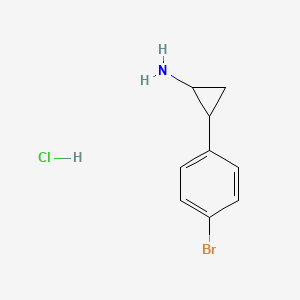

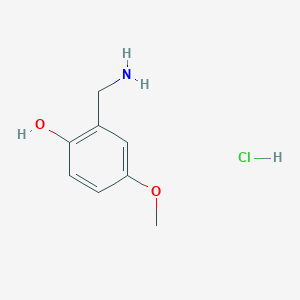
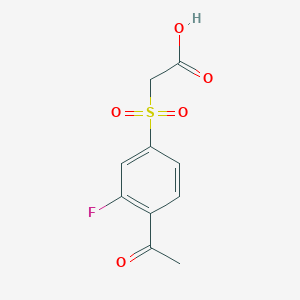
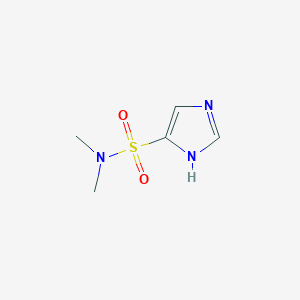
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)